molecular formula C16H19ClN2O2S B2630541 3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide CAS No. 328280-18-8

3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2630541
CAS No.: 328280-18-8
M. Wt: 338.85
InChI Key: XUMGFEJJNWODCO-UHFFFAOYSA-N
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Description

Structural Characterization of 3-Chloro-N-[3-(Morpholin-4-yl)propyl]-1-Benzothiophene-2-Carboxamide

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, This compound , adheres to IUPAC conventions for polycyclic heteroaromatic systems. The parent structure, 1-benzothiophene , is a fused bicyclic system comprising a benzene ring and a thiophene ring. The numbering begins at the sulfur atom, with positions 1 and 2 on the thiophene ring and positions 3–9 on the benzene moiety.

The chlorine substituent occupies position 3 on the benzene ring, while the carboxamide group (-CONH-) is attached to position 2 of the thiophene ring. The amide nitrogen is further substituted with a 3-(morpholin-4-yl)propyl chain, which consists of a three-carbon alkyl spacer terminating in a morpholine ring (a six-membered heterocycle containing one nitrogen and one oxygen atom). The CAS registry number 328280-18-8 uniquely identifies this compound, with a molecular formula of $$ \text{C}{16}\text{H}{19}\text{ClN}2\text{O}2\text{S} $$ and a molecular weight of 338.85 g/mol .

Table 1: Key Identifiers of this compound
Property Value Source
CAS Registry Number 328280-18-8
Molecular Formula $$ \text{C}{16}\text{H}{19}\text{ClN}2\text{O}2\text{S} $$
Molecular Weight 338.85 g/mol
SMILES Notation O=C(C1=C(Cl)C2=CC=CC=C2S1)NCCCN3CCOCC3

Molecular Architecture Analysis

Benzothiophene Core Structure

The benzothiophene core is a planar, aromatic system formed by fusing a benzene ring (six carbon atoms) with a thiophene ring (five atoms, including one sulfur). The sulfur atom occupies position 1, while the carboxamide group at position 2 introduces a carbonyl (-C=O) and amide (-NH-) functional group. The chlorine atom at position 3 creates a steric and electronic perturbation, altering the electron density distribution across the fused ring system.

The aromaticity of the benzothiophene core is evident in its bond lengths:

  • C-S bond : ~1.74 Å (thiophene ring)
  • C-C bonds : ~1.39–1.42 Å (aromatic bonds in benzene).

The chlorine substituent’s ortho position relative to the carboxamide group influences intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for crystallographic packing.

Morpholinylpropyl Side Chain Configuration

The N-[3-(morpholin-4-yl)propyl] side chain consists of:

  • A propyl linker (-CH$$2$$-CH$$2$$-CH$$_2$$-) connecting the amide nitrogen to the morpholine ring.
  • A morpholine ring , a six-membered heterocycle with one nitrogen atom at position 4 and one oxygen atom at position 2. The chair conformation of the morpholine ring minimizes steric strain, with the nitrogen’s lone pair participating in weak hydrogen bonding.

The SMILES string (O=C(C1=C(Cl)C2=CC=CC=C2S1)NCCCN3CCOCC3) confirms the connectivity: the carboxamide carbonyl group is bonded to the benzothiophene’s position 2, followed by the propyl chain terminating in the morpholine ring.

Chlorine Substituent Electronic Effects

The chlorine atom at position 3 exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity (3.16 on the Pauling scale). This effect polarizes the benzothiophene core, reducing electron density at the carboxamide group and influencing reactivity in subsequent synthetic modifications.

Comparative studies of analogous compounds (e.g., 3-chloro-N-(3-ethoxypropyl)-1-benzothiophene-2-carboxamide) show that chlorine’s position modulates:

  • Dipole moments : Increased polarity enhances solubility in polar solvents.
  • Hydrogen-bonding capacity : The chlorine atom can participate in halogen bonding with electron-rich sites.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound is limited, related compounds provide insights. For example, 4-(6-tert-butyl-3-chloro-1-benzothiophene-2-carbonyl)morpholine (PubChem CID: 33969695) adopts a planar benzothiophene core with a dihedral angle of 8.2° between the morpholine ring and the benzothiophene plane.

Key crystallographic parameters for analogous structures include:

  • Unit cell dimensions : $$ a = 10.24 \, \text{Å}, \, b = 12.57 \, \text{Å}, \, c = 14.32 \, \text{Å} $$ (monoclinic system).
  • Space group : P2$$_1$$/c.

The propyl linker in the side chain typically adopts a gauche conformation , optimizing steric interactions between the morpholine ring and the benzothiophene core. This conformation is stabilized by weak C-H···O hydrogen bonds between the propyl chain and the morpholine oxygen.

Table 2: Comparative Structural Features of Benzothiophene Derivatives
Compound Chlorine Position Side Chain Length Crystallographic System
3-Chloro-N-[3-(morpholin-4-yl)propyl]-... 3 C3 Not reported
4-(6-tert-Butyl-3-chloro-1-benzothiophene-2-carbonyl)morpholine 3 C0 (direct bond) Monoclinic
3-Chloro-N-(3-ethoxypropyl)-1-benzothiophene-2-carboxamide 3 C3 Orthorhombic

Properties

IUPAC Name

3-chloro-N-(3-morpholin-4-ylpropyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S/c17-14-12-4-1-2-5-13(12)22-15(14)16(20)18-6-3-7-19-8-10-21-11-9-19/h1-2,4-5H,3,6-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMGFEJJNWODCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenating agent.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with a halogenated intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine derivative reacts with a carboxylic acid or its derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiophene core or morpholine ring are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs, focusing on structural differences and hypothesized physicochemical or biological implications.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Key Structural Features Molecular Weight Functional Group Differences vs. Target Compound Potential Implications
Target: 3-Chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide Benzothiophene core, chloro at C3, morpholin-4-ylpropyl carboxamide substituent ~436.93 (est.) Balanced polarity from morpholine; potential for enhanced solubility and target binding
SAG () Benzothiophene core, trans-4-(methylamino)cyclohexyl and 3-(4-pyridinyl)benzyl groups Bulky aromatic/cyclohexyl substituents Likely higher lipophilicity; reported Smoothened (Smo) agonist activity
3-Chloro-N-[3-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide () Propionylaminophenyl carboxamide substituent Aromatic vs. aliphatic chain; amide vs. morpholine Reduced solubility due to phenyl group; potential for altered pharmacokinetics
3-Chloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-... () Morpholinylsulfonylphenyl thiourea linker 496.01 Sulfonyl group and thiourea vs. propylmorpholine Increased molecular weight/polarity; possible steric hindrance
3-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide () Imidazolylpropyl carboxamide substituent Imidazole (basic) vs. morpholine (polar ether) Higher basicity may affect solubility and membrane permeability

Key Observations

In contrast, the thiourea and sulfonyl groups in ’s compound introduce higher polarity but may limit bioavailability due to increased molecular weight (~496 vs. ~437) .

Biological Activity Hypotheses: SAG (), a Smo agonist, shares the benzothiophene-carboxamide scaffold but diverges in substituents. Replacing morpholine with imidazole () introduces a basic nitrogen, which could enhance interactions with acidic residues in target proteins but reduce solubility at physiological pH .

Synthetic Challenges: The propionylaminophenyl group in ’s compound may complicate synthesis due to the need for aromatic amidation, whereas the target’s aliphatic morpholinylpropyl chain could simplify functionalization .

Biological Activity

3-Chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide (CAS No. 328280-18-8) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19ClN2O2SC_{16}H_{19}ClN_{2}O_{2}S, with a molecular weight of 338.85 g/mol. The compound features a benzothiophene core with a morpholine substituent, which may contribute to its biological activities.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the morpholine group suggests potential interactions with neurotransmitter systems or other cellular pathways.

Anthelmintic Activity

A study synthesized several benzothiophene derivatives, including compounds similar to this compound. These derivatives were evaluated for their anthelmintic activity, showing promising results against certain parasitic worms. The mechanism was hypothesized to involve disruption of the parasite's metabolic processes, although specific data on this compound's efficacy was not detailed in the study .

Antifungal Activity

In related research on thiazole heterocycles, compounds structurally similar to this compound exhibited antifungal properties. These compounds were tested against Candida albicans and Candida parapsilosis, demonstrating significant activity with MIC values comparable to standard antifungal agents .

Cytotoxicity Studies

Cytotoxicity assays conducted on NIH/3T3 cell lines revealed varying degrees of toxicity for related compounds. For instance, some derivatives showed IC50 values indicating moderate cytotoxicity, suggesting that while these compounds may possess therapeutic potential, they also require careful assessment regarding their safety profile .

Data Table: Biological Activity Overview

Activity Type Target Organism/Cell Line Efficacy (MIC/IC50) Reference
AnthelminticVarious parasitic wormsNot specified
AntifungalCandida albicansMIC = 1.23 μg/mL
CytotoxicityNIH/3T3 cell lineIC50 = 148.26 μM

Case Studies

  • Anthelmintic Activity : In a study focused on synthesizing benzothiophene derivatives, various compounds were tested for their ability to inhibit the growth of parasitic worms. While specific results for this compound were not highlighted, the overall findings suggest a potential for further exploration in this area .
  • Antifungal Efficacy : A series of thiazole derivatives were evaluated for antifungal activity against Candida species. Compounds similar to this compound demonstrated significant antifungal effects, indicating that structural modifications can enhance bioactivity against fungal pathogens .

Q & A

Q. Optimization Parameters :

  • Temperature : 0–5°C for coupling to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Catalysts : Use of DMAP accelerates acylation .

Which analytical techniques are critical for characterizing this compound and validating its purity?

Basic Research Question
Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity (e.g., morpholine proton signals at δ 2.4–3.1 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for biological assays).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ = 379.12 g/mol) .

What solubility and stability considerations are relevant for in vitro assays?

Basic Research Question

  • Solubility :
    • Polar solvents : DMSO (≥50 mg/mL) for stock solutions.
    • Aqueous buffers : Limited solubility (<1 µM in PBS); use co-solvents like PEG-400 for dilution .
  • Stability :
    • Store at -20°C in anhydrous DMSO to prevent hydrolysis.
    • Monitor degradation via LC-MS over 48-hour incubations in cell culture media .

What molecular targets are hypothesized based on structural analogs, and how are these predictions validated?

Advanced Research Question
Hypothesized Targets :

  • Kinases : MAPK1 (mitogen-activated protein kinase 1) due to benzothiophene-carboxamide motifs in known inhibitors .
  • GPCRs : Serotonin or dopamine receptors, inferred from morpholine-propyl groups in neuroactive compounds .

Q. Validation Strategies :

  • In silico Docking : Molecular docking with AutoDock Vina to MAPK1 (PDB: 3OY3) predicts binding affinity (ΔG ≈ -9.2 kcal/mol) .
  • Kinase Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) identify inhibitory activity .

How can researchers resolve contradictions in reported biological activities of structural analogs?

Advanced Research Question
Case Example :

  • Conflict : A morpholine-containing analog shows MAPK1 inhibition in but modulates glutamate receptors in .
  • Resolution Strategies :
    • Assay Conditions : Compare IC50_{50} values under standardized pH/temperature.
    • Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding .
    • Structural Analysis : Overlap crystal structures to pinpoint critical binding residues (e.g., ATP-binding pocket vs. allosteric sites) .

What strategies optimize reaction yields during scale-up synthesis?

Advanced Research Question

  • Process Chemistry :
    • Continuous Flow Synthesis : Reduces reaction time for benzothiophene cyclization (yield increases from 65% to 85%) .
    • Catalyst Recycling : Immobilized EDCI on silica gel reduces waste .
  • Quality Control :
    • In-line FTIR monitors intermediate formation.
    • Design of Experiments (DoE) identifies critical variables (e.g., stoichiometry of amine coupling) .

How are in silico methods applied to predict pharmacokinetic properties?

Advanced Research Question

  • Tools : SwissADME or pkCSM predicts:
    • LogP : ~3.1 (moderate lipophilicity).
    • BBB Permeability : Low (logBB < -1), suggesting limited CNS activity.
    • CYP450 Interactions : High affinity for CYP3A4 (caution in drug-drug interactions) .

How to design structure-activity relationship (SAR) studies for this compound?

Advanced Research Question
SAR Focus Areas :

Morpholine Substitution : Replace morpholine with piperazine or thiomorpholine to assess impact on solubility and target affinity .

Benzothiophene Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at position 6 to enhance kinase inhibition .

Q. Example SAR Table :

DerivativeR-GroupLogPMAPK1 IC50_{50} (nM)
ParentMorpholine3.1120
D1Piperazine2.895
D26-NO2_23.545

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